molecular formula C15H20O3 B15261876 3-(4-tert-Butylphenyl)-2,2-dimethyl-3-oxopropanoic acid

3-(4-tert-Butylphenyl)-2,2-dimethyl-3-oxopropanoic acid

Cat. No.: B15261876
M. Wt: 248.32 g/mol
InChI Key: HCFNHKQKERBBFP-UHFFFAOYSA-N
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Description

3-(4-tert-Butylphenyl)-2,2-dimethyl-3-oxopropanoic acid is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a dimethyl-oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-Butylphenyl)-2,2-dimethyl-3-oxopropanoic acid typically involves the alkylation of phenol with isobutene in the presence of an acid catalyst to form 4-tert-butylphenol . This intermediate can then undergo further reactions to introduce the dimethyl-oxopropanoic acid group. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes followed by purification steps to isolate the desired product. Techniques such as distillation, crystallization, and chromatography are commonly used to achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-Butylphenyl)-2,2-dimethyl-3-oxopropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butyl group may yield tert-butyl alcohol, while reduction of the carbonyl group may produce the corresponding alcohol.

Scientific Research Applications

3-(4-tert-Butylphenyl)-2,2-dimethyl-3-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(4-tert-Butylphenyl)-2,2-dimethyl-3-oxopropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-tert-Butylphenyl)-2,2-dimethyl-3-oxopropanoic acid is unique due to its combination of a tert-butylphenyl group with a dimethyl-oxopropanoic acid moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoic acid

InChI

InChI=1S/C15H20O3/c1-14(2,3)11-8-6-10(7-9-11)12(16)15(4,5)13(17)18/h6-9H,1-5H3,(H,17,18)

InChI Key

HCFNHKQKERBBFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C(C)(C)C(=O)O

Origin of Product

United States

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